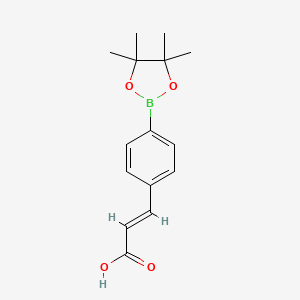

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid

CAS No.: 1072944-97-8

Cat. No.: VC2812473

Molecular Formula: C15H19BO4

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-97-8 |

|---|---|

| Molecular Formula | C15H19BO4 |

| Molecular Weight | 274.12 g/mol |

| IUPAC Name | 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18) |

| Standard InChI Key | LNNZFLJPNKVNCC-UHFFFAOYSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)O |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O |

Introduction

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure incorporates a boronic ester group attached to an aromatic ring, which is conjugated with an acrylic acid moiety. This compound is commonly employed as a building block in the synthesis of complex organic molecules.

Key Identifiers:

Chemical Descriptors

Synthesis

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid is synthesized through the esterification of boronic acids with pinacol or related diols to form the boronic ester group. The acrylic acid moiety is introduced via Wittig or Heck-type reactions.

Applications

This compound is widely used in:

-

Suzuki-Miyaura Coupling Reactions: The boronic ester group facilitates palladium-catalyzed cross-coupling to form C-C bonds in the synthesis of biaryls and other conjugated systems .

-

Pharmaceutical Development: It serves as a precursor for biologically active molecules due to its versatile reactivity.

-

Material Science: Utilized in the preparation of functionalized polymers and organic electronic materials.

Safety and Handling

As a boronic acid derivative:

-

Handle with care; avoid inhalation or direct skin contact.

-

Store in a cool, dry place away from moisture to prevent hydrolysis of the boronic ester group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume